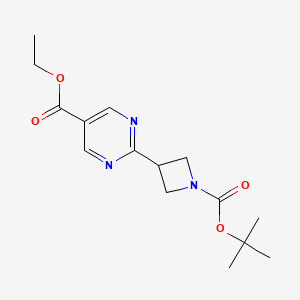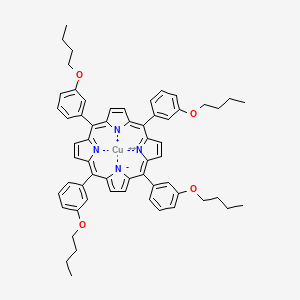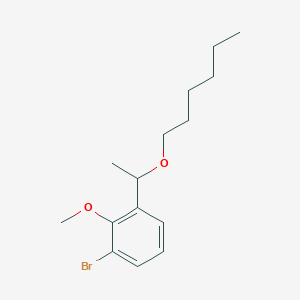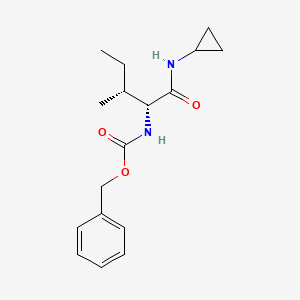![molecular formula C10H6N4S B13091837 5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine CAS No. 112230-76-9](/img/structure/B13091837.png)
5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a fused ring system containing both thiadiazole and pyrazine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diaminopyrazine with phenyl isothiocyanate under specific conditions to form the desired thiadiazole ring . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
[1,2,5]Thiadiazolo[3,4-b]pyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
[1,2,5]Selenadiazolo[3,4-b]pyrazine: Contains a selenium atom in place of the sulfur atom in the thiadiazole ring.
Uniqueness
5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine is unique due to its specific electronic properties and the ability to form stable complexes with various metals. This makes it particularly valuable in the development of materials for electronic and optoelectronic applications .
Properties
CAS No. |
112230-76-9 |
|---|---|
Molecular Formula |
C10H6N4S |
Molecular Weight |
214.25 g/mol |
IUPAC Name |
5-phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C10H6N4S/c1-2-4-7(5-3-1)8-6-11-9-10(12-8)14-15-13-9/h1-6H |
InChI Key |
CMZWTBCJZPHVKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NSN=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)






![2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13091789.png)



![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanamine](/img/structure/B13091801.png)
![tert-Butyl 5-formyl-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13091809.png)

